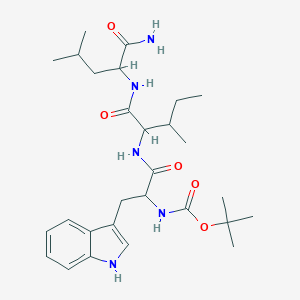![molecular formula C13H16N4O2 B429991 N-[N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B429991.png)
N-[N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge ID 5883461 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a larger database of chemical entities used for research and development in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5883461 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, general methods for synthesizing such compounds typically involve multi-step organic synthesis. These steps may include:
Formation of key intermediates: Using reagents like organometallic compounds, acids, or bases.
Purification: Techniques such as crystallization, distillation, or chromatography.
Final assembly: Coupling reactions, often facilitated by catalysts.
Industrial Production Methods
Industrial production of Cambridge ID 5883461 would likely involve scaling up the laboratory synthesis methods. This includes:
Batch processing: For small to medium-scale production.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cambridge ID 5883461 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cambridge ID 5883461 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Explored for therapeutic potential, such as in drug development for treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which Cambridge ID 5883461 exerts its effects involves interactions at the molecular level. This compound may target specific enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved could include:
Signal transduction: Modulating cellular signaling pathways.
Enzyme inhibition: Binding to active sites and preventing substrate interaction.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Cambridge ID 5883461 include other entities within the same chemical class or with similar functional groups. Examples might include:
- Cambridge ID 5634889
- Cambridge ID 83206754
Uniqueness
What sets Cambridge ID 5883461 apart from similar compounds is its specific molecular structure, which confers unique properties and potential applications. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propiedades
Fórmula molecular |
C13H16N4O2 |
|---|---|
Peso molecular |
260.29g/mol |
Nombre IUPAC |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) |
Clave InChI |
LPAAZIHHTVRDFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
SMILES isomérico |
CC(C)(C)C(=O)N/C(=N\C1=NC2=CC=CC=C2O1)/N |
SMILES canónico |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Solubilidad |
8.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429909.png)
![3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429912.png)
![3-(4-nitrophenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B429913.png)
![pentyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B429914.png)
![2-(heptylsulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429915.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B429916.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B429919.png)
![3-cyclopentyl-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429920.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-cyclopentylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429923.png)
![2-(heptylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429925.png)

![3-(cyclohexylmethyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429927.png)
![N-[3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B429930.png)
![4-[(4-Tert-butylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B429931.png)
